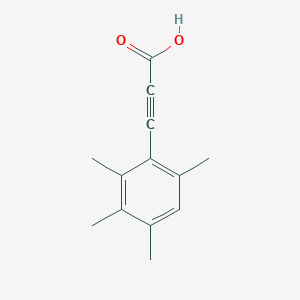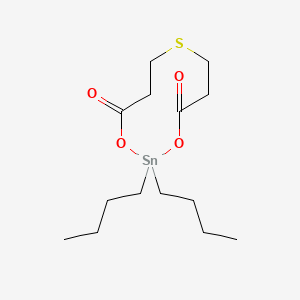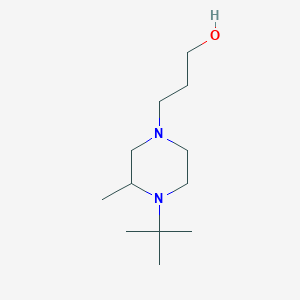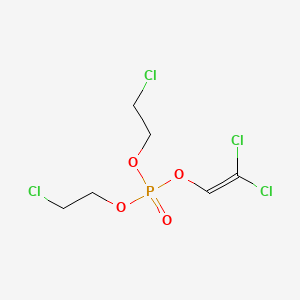
Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester, also known as bis(2-chloroethyl) 2,2-dichlorovinyl phosphate, is a chemical compound with the molecular formula C6H9Cl4O4P and a molecular weight of 317.92 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester involves the reaction of 2-chloroethyl phosphoric acid with 2,2-dichlorovinyl phosphate under specific conditions. One method involves the use of a pressure-resistant reaction kettle, where hydrogen chloride gas is introduced to achieve the desired product with high purity and yield . This method is advantageous due to its high product purity, low hydrogen chloride consumption, and stable product quality, making it suitable for industrial production.
Chemical Reactions Analysis
Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of various derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other functional groups. Common reagents used in these reactions include hydrogen chloride, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester can be compared with other similar compounds, such as:
Bis(2-chloroethyl) hydrogen phosphate: This compound has similar chemical properties but differs in its specific applications and effects.
Phosphoric acid, dibutyl 2,2-dichlorovinyl ester: Another related compound with distinct chemical and physical properties.
Phosphoric acid bis(2-ethylhexyl) ester: This compound is used in different industrial applications and has unique chemical characteristics.
This compound stands out due to its specific chemical structure and the unique applications it offers in various fields.
Properties
CAS No. |
5266-08-0 |
|---|---|
Molecular Formula |
C6H9Cl4O4P |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
bis(2-chloroethyl) 2,2-dichloroethenyl phosphate |
InChI |
InChI=1S/C6H9Cl4O4P/c7-1-3-12-15(11,13-4-2-8)14-5-6(9)10/h5H,1-4H2 |
InChI Key |
CGKOTHNDLWCICY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OP(=O)(OCCCl)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


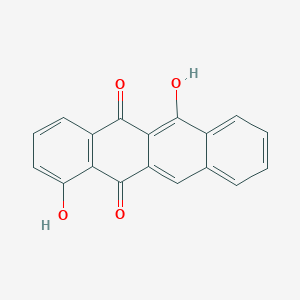
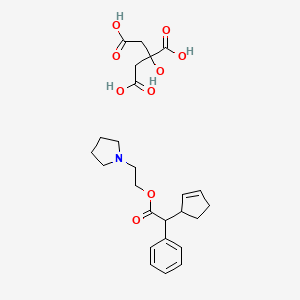

![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
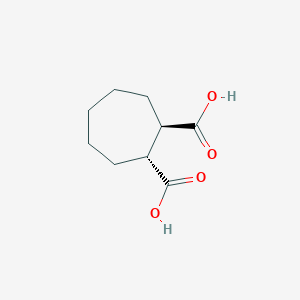
![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)
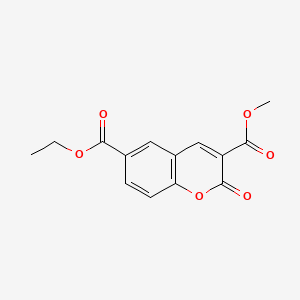
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
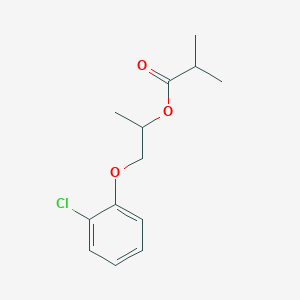
![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)

